3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
説明
3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a pyrimidinone core fused with a piperidine ring substituted with a 2,5-difluorobenzyl group. This structure is designed to optimize interactions with biological targets, particularly enzymes or receptors where fluorinated aromatic groups enhance binding affinity and metabolic stability .
特性
IUPAC Name |
3-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-1-2-16(19)14(9-15)11-21-7-4-13(5-8-21)10-22-12-20-6-3-17(22)23/h1-3,6,9,12-13H,4-5,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJACJBHEMJPNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a quinazolinone core , a piperidine ring , and a difluorophenyl group . This arrangement is believed to contribute to its distinctive biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C21H21F2N3O |
| Molecular Weight | 375.41 g/mol |
| IUPAC Name | 3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one |
| CAS Number | 2415509-44-1 |
Anticancer Properties
Research indicates that 3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one exhibits significant anticancer activity . It has been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, disrupting normal cell division processes.
- Apoptosis Induction : Studies have demonstrated that it promotes apoptosis in cancer cells, which is crucial for eliminating malignant cells. For example, in experiments with melanoma A375 cells, treatment with the compound resulted in increased early and late apoptotic cell populations .
- Tubulin Polymerization Inhibition : The compound has been observed to affect tubulin dynamics, similar to established chemotherapeutic agents like paclitaxel .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes that are critical for cancer cell survival and proliferation.
- Receptor Binding : The compound potentially binds to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have evaluated the efficacy of 3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 (melanoma) | 10.0 | Apoptosis induction |
| MCF7 (breast) | 15.5 | Cell cycle arrest |
| HT-29 (colon) | 12.0 | Tubulin inhibition |
These findings suggest that the compound possesses selectivity towards cancer cells while minimizing effects on non-cancerous cells .
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a broader class of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, which are structurally modified to fine-tune pharmacological properties. Below is a detailed comparison with analogs from the provided evidence:
Structural Modifications and Substituent Effects
Pharmacokinetic and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
